5-Phenyl-1-hexene
Overview
Description
5-Phenyl-1-hexene: is an organic compound with the molecular formula C12H16 . It consists of a hexene chain with a phenyl group attached to the fifth carbon atom. This compound is part of the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the phenyl group introduces aromatic characteristics to the molecule, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenyl-1-hexene can be synthesized through various methods. One common approach involves the Heck reaction , where a halogenated benzene reacts with a terminal alkene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is conducted under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes . For instance, the hydroboration-oxidation method can be employed, where the hydroboration of 1-hexene with diborane is followed by oxidation with hydrogen peroxide to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1-hexene undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert the double bond into a single bond, yielding 5-phenylhexane.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Reagents like bromine (Br2) for bromination of the phenyl ring.
Major Products:
Epoxides: and from oxidation.
5-Phenylhexane: from reduction.
Brominated derivatives: from substitution.
Scientific Research Applications
5-Phenyl-1-hexene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Phenyl-1-hexene in chemical reactions involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or acids. The phenyl group can stabilize carbocations formed during these reactions through resonance, influencing the reaction pathway and product distribution .
Comparison with Similar Compounds
- 1-Phenyl-1-hexene
- 1-Phenyl-2-hexene
- 1-Phenyl-3-hexene
Comparison:
- 1-Phenyl-1-hexene has the phenyl group attached to the first carbon, leading to different reactivity and stability compared to 5-Phenyl-1-hexene.
- 1-Phenyl-2-hexene and 1-Phenyl-3-hexene have the phenyl group attached to the second and third carbons, respectively, which affects their chemical behavior and applications .
This compound is unique due to the position of the phenyl group, which provides a balance between the stability of the aromatic ring and the reactivity of the alkene moiety, making it a valuable compound in various chemical processes .
Properties
IUPAC Name |
hex-5-en-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h3,5-7,9-11H,1,4,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWLPMZYNVWOHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312179 | |
Record name | 5-PHENYL-1-HEXENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30134-52-2 | |
Record name | NSC251009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-PHENYL-1-HEXENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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